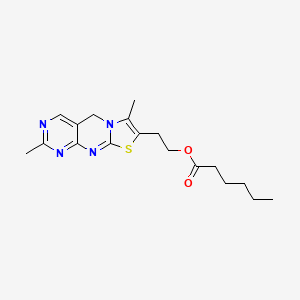

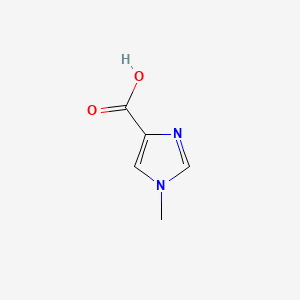

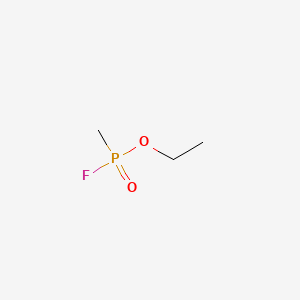

![molecular formula C20H24N6O2 B1198930 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)

5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

説明

11-[2-[4-(2-aminoethyl)-1-piperazinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.

科学的研究の応用

Pharmacological Profile and Therapeutic Potential

The compound 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, known by its research code L-S 519 or commercially as pirenzepine, has been extensively studied for its unique pharmacological properties and therapeutic applications. Initially identified for its potential in ulcer therapy, pirenzepine stands out due to its pharmacokinetic and pharmacodynamic behavior derived from its physicochemical properties, notably its inability to pass the blood-brain barrier, attributing to its lack of central nervous activity despite structural similarities to psychotropic tricyclic compounds (Eberlein, Schmidt, Reuter, & Kutter, 1977).

Gastrointestinal Applications

Pirenzepine's primary application has been in the management of gastrointestinal disorders, particularly for its antiulcerogenic effect on experimental ulcers. Studies have shown that it is half as potent as atropine in preventing acute ulcers and decreasing spontaneous gastric secretion while exhibiting a unique antimuscarinic property that significantly contributes to its anti-secretory and anti-ulcerogenic effects (Kitagawa, Kurahashi, Fujiwara, & Kohei, 1978).

Pancreatic Secretion Inhibition

Further research into pirenzepine's effects on postprandial pancreatic exocrine secretion in dogs highlighted its potential in moderating pancreatic juice secretion and altering duodenal pH levels, suggesting its utility in broader gastrointestinal therapeutic contexts (Madrid, Salido, Martínez de Victoria, Mañas, & Mataix, 1985).

Chemical Synthesis and Structure-Activity Relationship

Significant efforts have been made towards the synthesis and structural analysis of pirenzepine and its derivatives to understand its biochemical mechanisms and enhance its pharmacological efficacy. Attempts at new synthesis methods and the exploration of structure-activity relationships have provided deeper insights into its molecular configuration and interaction with biological receptors, leading to the development of more potent and selective compounds (Oklobdžija et al., 1983).

Muscarinic Receptor Affinity and Antagonism

Pirenzepine's selectivity for muscarinic receptors has been a focal point of pharmacological research, with studies demonstrating its high affinity for M1 muscarinic receptors, making it a valuable tool in the study of muscarinic receptor function and pharmacology. This specificity contributes to its therapeutic profile, particularly in the treatment of peptic ulcers and related gastrointestinal conditions (Watanabe et al., 2010).

特性

分子式 |

C20H24N6O2 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

11-[2-[4-(2-aminoethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C20H24N6O2/c21-7-9-24-10-12-25(13-11-24)14-18(27)26-17-6-2-1-4-15(17)20(28)23-16-5-3-8-22-19(16)26/h1-6,8H,7,9-14,21H2,(H,23,28) |

InChIキー |

BGBFZLZJWJZOCZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

正規SMILES |

C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

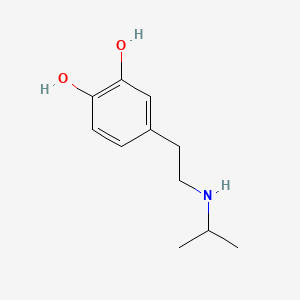

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)

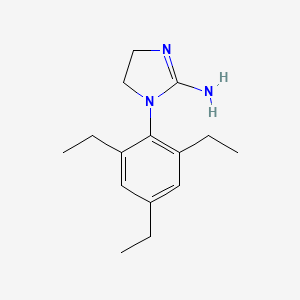

![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)

![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

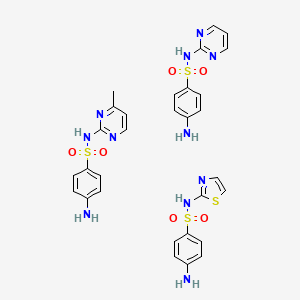

![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)